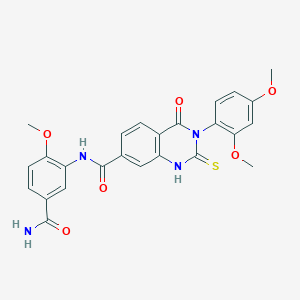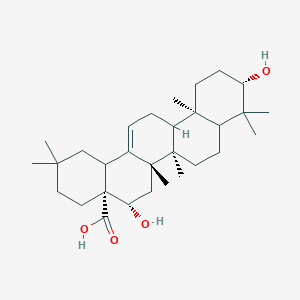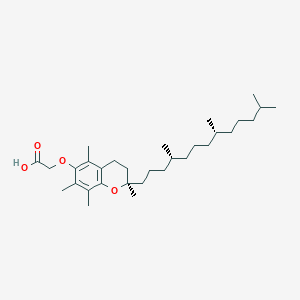
alpha-Tocopheryloxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-tocopheryloxyacetic Acid is an orally bioavailable vitamin E derivative with potential antineoplastic and immunostimulating activities. Upon administration, alpha-tocopheryloxyacetic acid (alpha-TEA) induces tumor autophagy; the autophagosomes formed, which carry tumor associated antigens (TAAs), allow for increased cross-presentation of TAAs by professional antigen-presenting cells (APCs). This activates a T cell-mediated T helper type 1 (TH1) response, generates a cytotoxic T-lymphocyte (CTL) response against cancer cells, and reduces the frequency of regulatory T-cell (Treg) differentiation. In addition, alpha-TEA modulates the release of various cytokines and chemokines and induces tumor cell apoptosis. Altogether, this results in decreased tumor cell proliferation.
Applications De Recherche Scientifique
Anticancer Properties
Alpha-Tocopheryloxyacetic acid (α-TEA) has shown promising results in inhibiting tumor growth and metastasis in various cancer models. In a study by Hahn et al. (2006), α-TEA was found to inhibit tumor growth and metastasis in a murine mammary cancer model, suggesting its potential in treating metastatic breast cancer (Hahn et al., 2006). Furthermore, Hahn et al. (2011) reported that α-TEA treatment resulted in higher frequencies of activated T cells in the tumor microenvironment, indicating its role in enhancing the anti-tumor immune response in breast cancer patients (Hahn et al., 2011).
Immunomodulation in Cancer
Capitini et al. (2020) observed that dietary α-TEA administration in a murine rhabdomyosarcoma model led to enhanced CD4+ T cell stimulation and reduced myeloid cell-mediated immunosuppression, suggesting α-TEA's role in immunomodulation in cancer treatment (Capitini et al., 2020).
Autophagy and Antigen Cross-Presentation
Li et al. (2012) demonstrated that α-TEA triggers tumor cell autophagy and enhances cross-presentation of tumor antigens, suggesting its potential use as an adjuvant in cancer therapy (Li et al., 2012).
Preclinical and Clinical Trials
A Phase I study of α-TEA in patients with advanced cancer, conducted by Curti et al. (2015), provided insights into the potential of α-TEA in human cancer treatment, highlighting its safety profile and effects on T-cell subsets (Curti et al., 2015).
Role in Tumor Suppression
Lawson et al. (2003) reported that α-TEA formulated in liposomes and delivered by aerosol was potent in reducing tumor growth and lung metastasis in a syngeneic mouse mammary tumor model, indicating its role in tumor suppression (Lawson et al., 2003).
Impact on Tumor Growth and Immune Response
Szewc et al. (2020) found that α-TEA induced apoptosis of murine rhabdomyosarcoma in vitro while modulating innate and adaptive immune responses in vivo, suggesting its multifaceted role in tumor growth suppression and immune response modulation (Szewc et al., 2020).
Propriétés
Numéro CAS |
261929-52-6 |
|---|---|
Nom du produit |
alpha-Tocopheryloxyacetic acid |
Formule moléculaire |
C31H52O4 |
Poids moléculaire |
488.7 g/mol |
Nom IUPAC |
2-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]acetic acid |
InChI |
InChI=1S/C31H52O4/c1-21(2)12-9-13-22(3)14-10-15-23(4)16-11-18-31(8)19-17-27-26(7)29(34-20-28(32)33)24(5)25(6)30(27)35-31/h21-23H,9-20H2,1-8H3,(H,32,33)/t22-,23-,31-/m1/s1 |
Clé InChI |
LCFWOFKPFDWYLR-CEFNRUSXSA-N |
SMILES isomérique |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OCC(=O)O)C |
SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OCC(=O)O)C |
SMILES canonique |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OCC(=O)O)C |
Synonymes |
2,5,7,8-tetramethyl-2R-(4R,8R,12-trimethyltridecyl)chroman-6-yloxy acetic acid alpha-TEA cpd alpha-tocopheryloxyacetic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-phenoxypropoxy]-5-oxocyclopentyl]hept-4-enoate](/img/structure/B1241180.png)
![(2R)-3-[[4-(dimethylamino)phenyl]methylsulfanyl]-2-[[(2S)-2-methyl-3-sulfanylpropanoyl]amino]propanoic acid](/img/structure/B1241181.png)
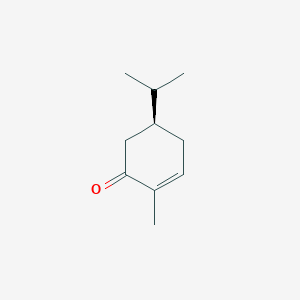
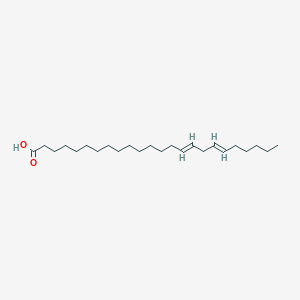
![(NZ)-N-[(1-methyl-2H-pyridin-6-yl)methylidene]hydroxylamine](/img/structure/B1241186.png)
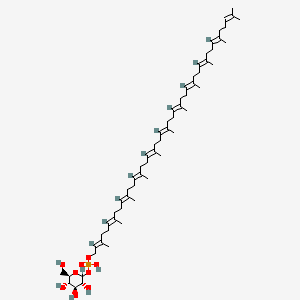
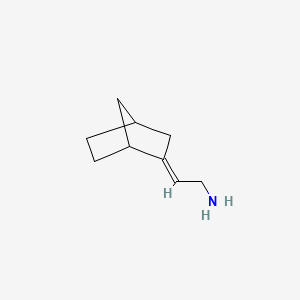
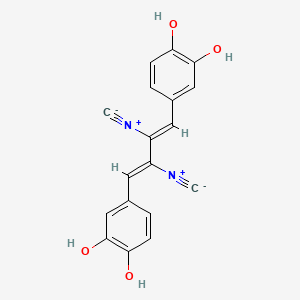
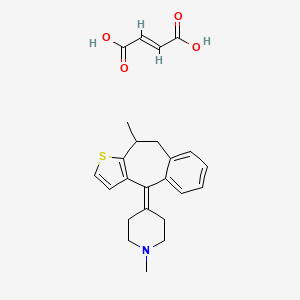
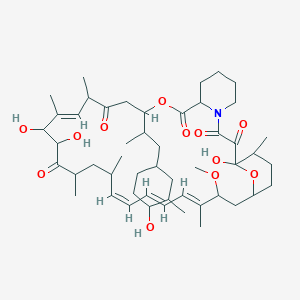
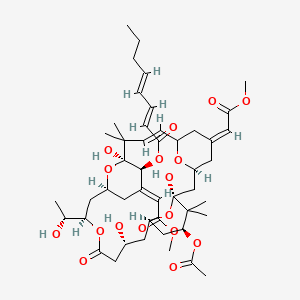
![1,4-Bis[4-(1-pyridinium)styryl)]benzene ditosylate](/img/structure/B1241197.png)
